molecular formula C8H12OS B8687535 2,6-Dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde CAS No. 13643-96-4

2,6-Dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde

Cat. No. B8687535
Key on ui cas rn: 13643-96-4
M. Wt: 156.25 g/mol
InChI Key: OVGLVUDQBOCQPR-UHFFFAOYSA-N
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Patent
US04629799

Procedure details

17 g of hydrogen sulfide were passed into a mixture of 500 ml of toluene, 70 g of crotonaldehyde and 10 ml of triethylamine at 30° C. and the mixture was then stirred for 12 hours at room temperature, after which 300 ml of 37% strength by weight phosphoric acid were added. Stirring was continued for 8 hours at 90° C., after which the mixture was cooled to room temperature and the organic phase was separated off. The aqueous phase was extracted once with toluene, the combined organic phases were washed once with water and dried over sodium sulfate, the solvent was removed under reduced pressure and the residue was distilled under 0.6 mbar to give 64 g (82% of theory) of 3-formyl-5,6-dihydro-2,6-dimethyl-2H-thiopyran of boiling point 73°-76° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH2:1].[C:2]1([CH3:8])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:9](=[O:13])/C=C/C.P(=O)(O)(O)O>C(N(CC)CC)C>[CH:9]([C:5]1[CH:4]([CH3:3])[S:1][CH:2]([CH3:8])[CH2:7][CH:6]=1)=[O:13]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
S
Name
Quantity
500 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
70 g
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 8 hours at 90° C.
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
after which the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted once with toluene
WASH
Type
WASH
Details
the combined organic phases were washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under 0.6 mbar

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=O)C=1C(SC(CC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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